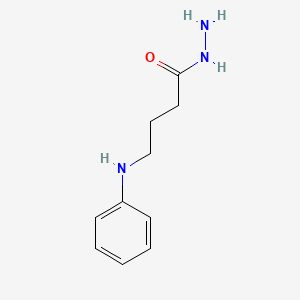

4-(Phenylamino)butanehydrazide

Beschreibung

4-(Phenylamino)butanehydrazide is a hydrazide derivative characterized by a butane backbone with a phenylamino group (-NH-C₆H₅) at the 4-position and a hydrazide (-CONHNH₂) moiety at the terminal end. This compound serves as a versatile scaffold for synthesizing bioactive derivatives, particularly in anticancer and antimicrobial research. For example, derivatives such as 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide (a pyrrolidinone-hydrazone derivative) exhibit cytotoxicity against cancer cell lines like prostate (PPC-1) and melanoma (IGR39), with EC₅₀ values ranging from 2.5 to 20.2 µM . Additionally, hydrazide-containing compounds like 4-(1,3-dioxo-1,3-dihydro-2H-iso-indol-2-yl)-N-(propan-2-ylidene)butanehydrazide have shown anticonvulsant properties in preclinical models .

Eigenschaften

Molekularformel |

C10H15N3O |

|---|---|

Molekulargewicht |

193.25 g/mol |

IUPAC-Name |

4-anilinobutanehydrazide |

InChI |

InChI=1S/C10H15N3O/c11-13-10(14)7-4-8-12-9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8,11H2,(H,13,14) |

InChI-Schlüssel |

AMKACTOVUFTCLJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NCCCC(=O)NN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(Phenylamino)butanhydrazid kann durch verschiedene Verfahren erreicht werden. Ein gängiger Ansatz beinhaltet die Reaktion von 4-Aminobuttersäure mit Phenylhydrazin unter sauren Bedingungen, um das gewünschte Hydrazid zu bilden. Die Reaktion erfordert typischerweise einen Katalysator und wird bei erhöhten Temperaturen durchgeführt, um eine vollständige Umsetzung zu gewährleisten.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von 4-(Phenylamino)butanhydrazid kontinuierliche Durchflussreaktoren verwenden, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Der Einsatz von automatisierten Systemen ermöglicht eine präzise Steuerung von Temperatur, Druck und Reaktionszeit, wodurch eine konstante Produktqualität gewährleistet wird.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(Phenylamino)butanhydrazid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxime oder Nitrile zu bilden.

Reduktion: Reduktionsreaktionen können die Hydrazidgruppe in ein Amin umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können am aromatischen Ring oder an der Hydrazidgruppe auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Oxime, Nitrile

Reduktion: Amine

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Reagenz

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-(Phenylamino)butanhydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit Enzymen oder Rezeptoren eingehen, was zu einer Hemmung oder Modulation ihrer Aktivität führt. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 4-(Phenylamino)butanehydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Diorganotin(IV) Hydrazone Schiff Bases

Diorganotin(IV) complexes incorporating hydrazone ligands, such as N'-(2-hydroxy-5-nitrobenzylidene)-4-(1H-indole-3-yl)butanehydrazide, demonstrate potent cytotoxicity. Diphenyltin(IV) derivatives exhibit stronger activity (IC₅₀: 0.8–2.5 µM) than dimethyltin(IV) analogs (IC₅₀: 5–15 µM) in lung (A549) and breast (MCF7) cancer cells due to enhanced DNA intercalation facilitated by phenyl group planarity .

Purine-2,6-dione Derivatives

Compounds like 4-(8-(benzylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N'-(2,3,4-trihydroxybenzylidene)butanehydrazide (Compound 1) act as phosphodiesterase (PDE) inhibitors.

Triazole-Thiol Hydrazones

Triazole derivatives, such as N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, show selective cytotoxicity against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells. Nitro and dimethylamino substituents enhance migration inhibition and selectivity, with EC₅₀ values <10 µM in 3D spheroid models .

Table 1: Anticancer Activity of Hydrazide Derivatives

Substituent Effects and Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups: Nitro (-NO₂) and chloro (-Cl) substituents enhance cytotoxicity by increasing electrophilicity and DNA binding. For example, N′-(3,4-dichlorobenzylidene)-5-oxo-pyrrolidinone derivatives show EC₅₀ values of 5.1 µM in IGR39 spheroids .

- Planar Aromatic Moieties: Phenyl groups in diorganotin(IV) compounds improve DNA intercalation, whereas bulkier substituents (e.g., tert-butyl) reduce activity .

- Stereochemistry: In quinoline-based analogs (e.g., 4-aminoquinolines), substituents at the 3-position of the piperazine ring enhance α(2C)-adrenoceptor affinity by >200-fold, highlighting stereospecific interactions .

Selectivity and Toxicity Considerations

- Pyrrolidinone-hydrazones exhibit selectivity for prostate (PPC-1) and melanoma (IGR39) over fibroblasts, reducing off-target toxicity .

- Triazole-thiol derivatives show 3–5-fold higher selectivity for cancer cells than normal cells, attributed to nitrobenzylidene moieties .

Research Findings and Key Data

Antioxidant Activity: N′-(1-(4-aminophenyl)ethylidene)-5-oxo-pyrrolidinone-hydrazide demonstrates 1.2-fold higher antioxidant capacity (FRAP assay) than protocatechuic acid, linking hydrazide moieties to redox modulation .

Antimicrobial Activity : Pyrido[1,2-b][1,2,4]triazepin-7-one derivatives (e.g., Compound 108–111) exhibit antimicrobial effects, though less potent than anticancer analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.